[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C36H44BrO2P and a molecular weight of 619.61 g/mol. It is an off-white to pale yellow solid with a melting point of 84-91°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide typically involves the reaction of 2,5-dihydroxy-3,4-dimethylbenzaldehyde with decyltriphenylphosphonium bromide under specific conditions. The reaction is carried out in a suitable solvent such as chloroform or methanol, with slight solubility in these solvents. The reaction mixture is then subjected to purification processes to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, solvent, and purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromide ion can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phosphonium salts, depending on the type of reaction and reagents used.
Scientific Research Applications
[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in interrupting the aging process by affecting mitochondrial function.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide involves its interaction with mitochondrial membranes. The compound targets the mitochondria, where it exerts its effects by disrupting the normal function of the electron transport chain. This disruption leads to the generation of reactive oxygen species, which can induce cellular responses related to aging and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(10-(2,5-Dihydroxyphenyl)decyl)triphenylphosphonium bromide: Lacks the dimethyl groups on the phenyl ring.
(10-(3,4-Dimethylphenyl)decyl)triphenylphosphonium bromide: Lacks the hydroxyl groups on the phenyl ring.
(10-Phenyl)decyl)triphenylphosphonium bromide: Lacks both hydroxyl and dimethyl groups on the phenyl ring.
Uniqueness
The presence of both hydroxyl and dimethyl groups on the phenyl ring of [10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide makes it unique. These functional groups contribute to its specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
1146973-74-1 |
---|---|
Molecular Formula |
C₃₆H₄₄BrO₂P |
Molecular Weight |
619.61 |
IUPAC Name |
10-(2,5-dihydroxy-3,4-dimethylphenyl)decyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C36H43O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3,(H-,37,38);1H |
SMILES |
CC1=C(C=C(C(=C1C)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.